molecular formula C15H12N4O2S B501354 3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 877806-23-0

3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B501354
CAS No.: 877806-23-0
M. Wt: 312.3g/mol
InChI Key: JOZZIKKZNPBDGF-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a furan ring, a triazole ring, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with 4-methylphenoxyacetic acid, followed by cyclization with thiocarbonyl diimidazole to form the triazole-thiadiazole core. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and triazole rings, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Alkyl halides, potassium carbonate, and dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Furanones and related derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Alkylated derivatives of the parent compound.

Scientific Research Applications

3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-1,2,4-triazole: Shares the triazole and furan rings but lacks the thiadiazole ring.

    6-(4-Methylphenoxy)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Contains the triazole and thiadiazole rings but lacks the furan ring.

Uniqueness

3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of all three heterocyclic rings (furan, triazole, and thiadiazole), which confer a combination of chemical reactivity and biological activity not found in the similar compounds listed above.

Properties

CAS No.

877806-23-0

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3g/mol

IUPAC Name

3-(furan-2-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4O2S/c1-10-4-6-11(7-5-10)21-9-13-18-19-14(12-3-2-8-20-12)16-17-15(19)22-13/h2-8H,9H2,1H3

InChI Key

JOZZIKKZNPBDGF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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